Diethyl 2-(but-3-yn-1-yl)malonate
Overview
Description
Diethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a but-3-yn-1-yl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(but-3-yn-1-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with but-3-yn-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Forms various substituted malonates.
Scientific Research Applications
Diethyl 2-(but-3-yn-1-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards various chemical reagents. The triple bond in the but-3-yn-1-yl group is a key site for chemical transformations, allowing the compound to undergo addition, substitution, and cyclization reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize reaction intermediates .
Comparison with Similar Compounds
Diethyl malonate: Lacks the but-3-yn-1-yl group, making it less reactive in certain types of reactions.
Dimethyl 2-(but-3-yn-1-yl)malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.
Diethyl 2-(prop-2-yn-1-yl)malonate: Contains a prop-2-yn-1-yl group, which has different steric and electronic properties compared to the but-3-yn-1-yl group
Uniqueness: Diethyl 2-(but-3-yn-1-yl)malonate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
diethyl 2-but-3-ynylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLONUVVPSLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577680 | |
Record name | Diethyl (but-3-yn-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117500-15-9 | |
Record name | Diethyl (but-3-yn-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.